3-Methyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane
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Overview
Description
3-Methyl-8-propionyl-3,8-diazabicyclo(321)octane is a bicyclic compound with the molecular formula C10H18N2O It is known for its unique structure, which includes a diazabicyclo[321]octane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of stereoselective synthesis and desymmetrization used in laboratory settings can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Methyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in biochemical studies.
Medicine: It has potential therapeutic applications due to its unique structure.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Methyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
3-Methyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane can be compared with other similar compounds, such as:
3-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride: This compound has a similar core structure but differs in its functional groups.
8-Methyl-3-propionyl-3,8-diazabicyclo[3.2.1]octane: This compound also shares the diazabicyclo[3.2.1]octane scaffold but has different substituents.
8-Boc-3,8-Diaza-bicyclo[3.2.1]octane: This compound includes a tert-butyl group, making it distinct from this compound.
These comparisons highlight the uniqueness of 3-Methyl-8-propionyl-3,8-diazabicyclo(32
Properties
CAS No. |
63990-41-0 |
---|---|
Molecular Formula |
C10H18N2O |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
1-(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one |
InChI |
InChI=1S/C10H18N2O/c1-3-10(13)12-8-4-5-9(12)7-11(2)6-8/h8-9H,3-7H2,1-2H3 |
InChI Key |
GEXXLNYKQLDCBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C2CCC1CN(C2)C |
Origin of Product |
United States |
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